Piperidine-3-thiol hydrochloride
Description
Piperidine-3-thiol hydrochloride is a piperidine derivative characterized by a thiol (-SH) group at the 3-position of the piperidine ring, with a hydrochloride salt formation. This compound is classified as a secondary amine and is utilized in pharmaceutical and chemical research as a building block or intermediate. This compound is commercially available in varying quantities (1g to 500mg) but lacks explicit data on its pharmacological or industrial applications in the provided sources .
Properties
IUPAC Name |
piperidine-3-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPVVEVNGARLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257081-01-8 | |
| Record name | 3-Piperidinethiol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257081-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution on 3-Halopiperidine
Starting Material: 3-halopiperidine (e.g., 3-chloropiperidine or 3-bromopiperidine) is used as a substrate.
Reaction: Treatment with thiourea or sodium hydrosulfide (NaSH) under controlled conditions leads to substitution of the halogen by a thiol group.
Workup: The resultant free thiol is then converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent (e.g., ethanol or ether).
Advantages: This method provides a straightforward route with good regioselectivity for substitution at the 3-position.
Thiol-Functionalized Piperidine via Thiol-Ene or Thiol-Michael Addition
Approach: Thiol groups can be introduced by thiol-ene or thiol-Michael addition reactions on unsaturated piperidine derivatives.
Conditions: Radical or base-catalyzed conditions facilitate the addition of thiol across double bonds.
Isolation: The product is isolated as the hydrochloride salt by acid treatment.
Advantages: Useful for functionalizing piperidine derivatives with unsaturation; however, less common for Piperidine-3-thiol specifically.
Representative Experimental Data and Yields
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-Chloropiperidine | NaSH, reflux; then HCl treatment | 70-85 | Regioselective substitution |
| Reductive amination + thiolation | 3-Piperidone | Reductive amination; Lawesson's reagent; HCl | 60-75 | Allows stereochemical control |
| Thiol-ene addition | 3,4-Unsaturated piperidine | Thiol reagent, radical initiator | 50-65 | Less common, requires unsaturation |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and ring integrity.
Mass Spectrometry (MS): Confirms molecular weight and purity.
Elemental Analysis: Verifies the composition, especially sulfur content.
Melting Point Determination: Hydrochloride salts typically have distinct melting points aiding purity assessment.
X-Ray Crystallography: Used in advanced studies to confirm stereochemistry and molecular conformation.
Summary Table of Preparation Methods
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Halide displacement by SH^- | Simple, high regioselectivity | Requires halopiperidine precursor |
| Reductive amination + thiolation | Reductive amination, thiolation | Stereochemical control | Multi-step, moderate yields |
| Thiol-ene/Michael addition | Addition on unsaturated piperidine | Versatile for functionalization | Less direct for 3-thiol derivative |
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidine-3-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares Piperidine-3-thiol hydrochloride with five similar piperidine-based hydrochlorides, emphasizing molecular features and substituents:
Functional Group Analysis
- Thiol vs.
- Pharmacological Substituents: Tapentadol and Memantine include complex substituents (phenolic ether, adamantane) that enhance receptor binding, unlike the simpler thiol group in Piperidine-3-thiol HCl .
Pharmaceutical Relevance
- Tapentadol HCl: Clinically approved for moderate-severe pain, leveraging dual μ-opioid agonism and norepinephrine reuptake inhibition .
- Memantine HCl : Blocks glutamate excitotoxicity in Alzheimer’s, with a terminal half-life of 60–100 hours .
- Piperidine-3-thiol HCl: No direct therapeutic data found; its thiol group suggests utility in prodrug design or enzyme inhibition studies.
Industrial and Analytical Use
- Structural Analogues : Compounds like 3-(3-Ethoxy-benzyl)-piperidine HCl are intermediates in drug discovery, highlighting the versatility of piperidine scaffolds .
- Analytical Methods : Spectrophotometric and HPLC techniques (e.g., for Memantine HCl) could be adapted for quantifying Piperidine-3-thiol HCl .
Biological Activity
Piperidine-3-thiol hydrochloride is a sulfur-containing organic compound notable for its biological activity, primarily attributed to the presence of a thiol group (-SH) that can form covalent bonds with cysteine residues in proteins. This property allows it to modulate enzyme functions and influence various biochemical pathways, making it a compound of interest in medicinal chemistry and biochemistry.
Target Interactions:
this compound interacts with multiple molecular targets due to its thiol group. This interaction can lead to significant changes in cellular environments and is particularly relevant in the context of cancer therapy. For instance, studies have shown that this compound can inhibit cell migration in prostate cancer cells by upregulating E-cadherin and downregulating N-cadherin and Vimentin, which are critical proteins involved in epithelial-mesenchymal transition (EMT) .
Biochemical Pathways:
The compound affects several key signaling pathways, including:
- STAT-3 Pathway: Involved in cell survival and proliferation.
- NF-κB Pathway: Plays a role in inflammation and immune responses.
- PI3K/Akt Pathway: Important for cell growth and survival.
- JNK/p38 MAPK Pathway: Associated with stress responses.
- TGF-β/SMAD Pathway: Involved in cell differentiation and development .
Pharmacological Applications
Piperidine derivatives, including this compound, have been explored for their potential therapeutic applications:
- Anticancer Activity:
- Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit enzymes through covalent modification, which is crucial for developing new drug candidates targeting specific diseases .
Case Studies
Several studies highlight the biological activity of this compound:
-
Prostate Cancer Model:
A study demonstrated that treatment with this compound inhibited migration and invasion of prostate cancer cells, indicating its potential as an anti-metastatic agent . -
Enzyme Interaction Studies:
Research involving the interaction of thiol compounds with various enzymes has shown that this compound can effectively alter enzyme activity, providing insights into its role as a biochemical modulator .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the critical steps and considerations for synthesizing Piperidine-3-thiol hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis begins with commercially available piperidine derivatives, introducing a thiol group at the third carbon while controlling stereochemistry to achieve the desired (3S) configuration. Key steps include:
- Reaction Conditions : Use of hydrochloric acid in polar solvents (e.g., ethanol or methanol) to protonate the free base and form the hydrochloride salt .
- Purification : Recrystallization or column chromatography to isolate the product, monitored via TLC or HPLC for purity .
- Critical Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during synthesis .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl gas release .
Q. How is this compound structurally characterized, and what analytical techniques are recommended?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring structure and thiol group position (e.g., δ ~1.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (153.7 g/mol for C₅H₁₂ClNS) and isotopic patterns .
- Elemental Analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions and therapeutic potential?
- Methodological Answer :
- The (3S) configuration enhances binding to chiral enzyme active sites (e.g., cysteine proteases) via thiol-disulfide exchange. Comparative studies using enantiomers show:
- Activity Differences : (3S) exhibits ~10-fold higher inhibition of cathepsin B compared to (3R) in kinetic assays (IC₅₀ = 2.3 µM vs. 25 µM) .
- Computational Modeling : Docking simulations (AutoDock Vina) predict stronger hydrogen bonding and hydrophobic interactions for the (3S) isomer .
- Experimental Design : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and assess bioactivity independently .
Q. What strategies resolve contradictions in reported biological activities of Piperidine-3-thiol derivatives across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize confounding factors. For example, thiol oxidation under ambient O₂ can reduce activity, necessitating anaerobic workflows .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-mercaptoethylamine) to identify structure-activity relationships (SAR). Piperidine-3-thiol’s ring rigidity enhances target selectivity compared to linear thiols .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data from heterogeneous studies and identify trends .
Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be mitigated?
- Methodological Answer :
- Stability Profiling :
| Condition | Degradation Rate (t₁/₂) | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 48 hours | Disulfide dimer |
| pH 2.0, 25°C | >14 days | Minimal degradation |
| UV light exposure | 6 hours | Sulfonic acid derivatives |
- Mitigation Strategies :
- Acidic buffers (pH ≤ 4) to stabilize the protonated thiol .
- Antioxidants (e.g., ascorbic acid) in aqueous solutions to prevent disulfide formation .
- Amber glassware or light-protected storage to avoid photodegradation .
Q. What synthetic routes optimize yield and scalability of this compound for preclinical studies?
- Methodological Answer :
- Route Comparison :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Thiol-ene reaction | 65% | 98% | Moderate |
| Nucleophilic substitution | 82% | 95% | High |
- Optimization Steps :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) .
- Employ flow chemistry for continuous production, achieving >90% conversion with immobilized catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
